

# A Comparative Guide to the Structure-Activity Relationship of 2-Amino-Quinazoline Derivatives

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## Compound of Interest

Compound Name: 2-Amino-4-chloro-7-methoxyquinazoline

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The 2-amino-quinazoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its remarkable versatility in interacting with a diverse array of biological targets.<sup>[1][2]</sup> This guide offers an in-depth comparative analysis of the structure-activity relationships (SAR) of 2-amino-quinazoline derivatives, providing researchers, scientists, and drug development professionals with a comprehensive understanding of how targeted structural modifications influence their anticancer, antimicrobial, and anti-inflammatory properties. By synthesizing data from numerous studies, this document aims to explain the causality behind experimental choices and offer a framework for the rational design of next-generation therapeutics.

## The 2-Amino-Quinazoline Core: A Privileged Scaffold in Drug Discovery

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, provides a rigid and planar backbone amenable to substitution at multiple positions.<sup>[3][4]</sup> The presence of an amino group at the C2 position is a common feature in many biologically active derivatives, contributing to crucial hydrogen bonding interactions with target proteins. The therapeutic value of this scaffold is exemplified by a range of FDA-approved drugs, including kinase inhibitors for cancer therapy like gefitinib and erlotinib.<sup>[1][4]</sup> The biological activity of these derivatives is profoundly influenced by the nature and position of substituents on the quinazoline core, making SAR studies paramount for optimizing potency and selectivity.<sup>[3]</sup>

# Anticancer Activity: A Multi-pronged Attack on Malignancy

2-Amino-quinazoline derivatives have demonstrated significant potential as anticancer agents through various mechanisms of action, most notably as kinase inhibitors and tubulin polymerization inhibitors.

## Kinase Inhibition: Targeting Dysregulated Signaling Pathways

The dysregulation of protein kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention.<sup>[5]</sup> The 2-amino-quinazoline scaffold has been extensively explored for the development of potent kinase inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).<sup>[6][7]</sup>

Simultaneous inhibition of both EGFR and VEGFR-2 is a valuable strategy in cancer therapy due to their common downstream signaling pathways.<sup>[7]</sup> Vandetanib, a quinazoline-based drug, is a notable example of an EGFR/VEGFR-2 dual inhibitor.<sup>[7][8]</sup>

Key SAR Insights for EGFR/VEGFR-2 Inhibition:

- **C4-Anilino Moiety:** A 4-anilino-quinazoline framework is a privileged scaffold for EGFR inhibitors.<sup>[6]</sup> The nitrogen at position 1 (N-1) of the quinazoline ring typically forms a crucial hydrogen bond with the hinge region of the kinase domain (e.g., Met793 in EGFR).<sup>[6]</sup>
- **C6 and C7 Substitutions:** Electron-donating groups, such as methoxy (-OCH<sub>3</sub>) or dimethoxy groups at the C6 and C7 positions, generally enhance binding affinity and cytotoxic activity.<sup>[6][9]</sup> For instance, a 2-methoxy ethoxy substituent at these positions has shown promising activity.<sup>[10]</sup>
- **Terminal Phenyl Ring Substitutions:** The presence of electron-withdrawing groups on the terminal benzene ring of the C4-anilino moiety can lead to elevated inhibitory activity against both EGFR and VEGFR-2.<sup>[6]</sup>

Table 1: Comparative Anticancer Activity of 2-Amino-Quinazoline Derivatives as Kinase Inhibitors

Compound ID	C2-Substituent	C4-Substituent	C6, C7-Substituents	Target(s)	IC50 (nM)	Cell Line	Citation
Gefitinib	-H	3-chloro-4-fluoroaniline	6,7-dimethoxy	EGFR	~20-80	Various	[1]
Erlotinib	-H	3-ethynylaniline	6,7-bis(2-methoxyethoxy)	EGFR	~2	Various	[1]
Vandetanib	-H	4-bromo-2-fluoroaniline	N-(4-bromo-2-fluorophenyl)-6-methoxy-7-((1-methylpiperidin-4-yl)methoxy)	EGFR, VEGFR-2	EGFR: 500, VEGFR-2: 40	Various	[7][8]
Compound 12	-H	Thiophene-2-ylmethanamine	6,7-dimethoxy	EGFR	3400	A431	[6]
Compound 20	-H	4-anilino	6-(2-substituted acetamido)	EGFR	3000 (MCF-7)	MCF-7	[6]
Compound 23	-NH2	-	7-amide	ERK1/2	ERK1: <10, ERK2: <10	HT29	[11]

Compound 8b	(2-chlorobenzyl)amino	-	6-phenoxy	EGFR	1.37	-	[5]
SQ2	4-amino-6,7-dimethoxyquinazolin-2-yloxy	N-phenylcyclopropane-1,1-dicarboxamide	6,7-dimethoxy	VEGFR-2	14	HT-29, COLO-205	[12]

Recent studies have identified 2-amino-7-amide quinazoline derivatives as potent and orally bioavailable inhibitors of ERK1/2, which are key components of the MAPK signaling pathway often dysregulated in cancer.[11]

Key SAR Insights for ERK1/2 Inhibition:

- **C2-Amino Group:** The 2-amino group forms a bidentate hydrogen bond with Met108 in the hinge region of ERK2.[11]
- **C7-Amide Moiety:** The carbonyl group of the N-benzylacetamide moiety at C7 forms a hydrogen bond with Lys54, contributing to the inhibitory activity.[11]

## Tubulin Polymerization Inhibition

Tubulin is another critical target for anticancer drugs, and several 2-amino-quinazoline derivatives have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine site.[10][13]

Key SAR Insights for Tubulin Inhibition:

- **C2 and C4 Substitutions:** A series of compounds with various substituents at the C2 and C4 positions of the quinazoline core were synthesized, with a 2-chloroquinazoline derivative being the most potent.[10]
- **Biphenylaminoquinazolines:** Biphenylaminoquinazolines have been reported as dual inhibitors of both tyrosine kinases and tubulin polymerization.[10][13] However, replacing one

of the benzene rings of the biphenylamino moiety with a heteroaryl group can shift the activity towards selective tubulin inhibition.[13]

Table 2: Comparative Activity of 2-Amino-Quinazoline Derivatives as Tubulin Inhibitors

Compound ID	Key Structural Features	IC50 (Tubulin Polymerization, $\mu$ M)	GI50 (Cancer Cell Lines, nM)	Citation
Compound 15 (PVHD121)	Quinazoline derivative	-	Micromolar range	[10]
Compound 16	2-chloroquinazoline derivative	-	Low micromolar range	[10]
Compound 2a	4-(Quinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one	0.77	1.9–3.2	[14]
Compound 1a	4-(Quinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one analog	1.0	11-18	[14]

## Antimicrobial Activity: Combating Drug Resistance

The emergence of antibiotic resistance is a major global health threat, necessitating the development of novel antimicrobial agents.[1] 2-Amino-quinazoline derivatives have shown promising activity against a range of bacteria and fungi.[2][15]

Key SAR Insights for Antimicrobial Activity:

- Substitutions at C2, C3, and C6/C8: Structure-activity relationship studies have indicated that substitutions at the C2 and C3 positions, the presence of a halogen at the C6 and C8

positions, and an amine or substituted amine at the C4 position can enhance antimicrobial activity.[16]

- Hybrid Molecules: Incorporating other heterocyclic moieties, such as thiazolidinone or oxazole, into the quinazoline scaffold can lead to potent antimicrobial agents.[17]
- Gram-Positive vs. Gram-Negative Activity: Many quinazolinone derivatives exhibit more potent activity against Gram-positive bacteria, such as *Staphylococcus aureus*, compared to Gram-negative bacteria.[2][18]

Table 3: Comparative Antimicrobial Activity of 2-Amino-Quinazoline Derivatives

Compound ID	Key Structural Features	Target Organism(s)	Activity (e.g., MIC in µg/mL)	Citation
Compound 27	4(3H)-Quinazolinone derivative	<i>S. aureus</i> (including resistant strains)	≤0.5	[18]
Compound A-1	6-bromo-2-[o-imino-(4-thiazolidinone)-phenyl]-3-imino-(4-thiazolidinone)-Quinazolin-4(3H)-one derivative	<i>S. aureus</i> , <i>S. pyogenes</i> , <i>E. coli</i> , <i>P. aeruginosa</i>	"Very good activity"	[15]
Compound 3c'	N-(4-substituted benzylidene)-2-(2-aminothiazol-4-yl)-6-methylquinazolin-3(4H)-amine	Various bacteria and fungi	Higher potential than standard drugs	[17]

## Anti-inflammatory Activity: Modulating Inflammatory Responses

Chronic inflammation is implicated in a variety of diseases, and 2-amino-quinazoline derivatives have been investigated for their anti-inflammatory potential.[\[19\]](#)

Key SAR Insights for Anti-inflammatory Activity:

- **C2 and C3 Substitutions:** Modifications at the C2 and C3 positions of the quinazolinone ring with different heterocyclic moieties have been shown to increase anti-inflammatory activity.
- **Hybridization with Azetidinones and Thiazolidinones:** Cyclization of Schiff base intermediates into azetidinone and thiazolidinone derivatives has resulted in enhanced anti-inflammatory effects. For example, a 3-[2'-(2''-(p-chlorophenyl)-4''-oxo-1'',3''-thiazolidin-3''-yl)phenyl]-2-methyl-6-bromo quinazolin-4-one showed significant activity.

Table 4: Comparative Anti-inflammatory Activity of 2-Amino-Quinazoline Derivatives

Compound ID	Key Structural Features	In Vivo Model	% Inhibition of Edema	Citation
Compound 9	2'-(p-chlorobenzylideneamino)phenyl at C3	Carrageenan-induced paw edema	20.4	
Compound 15	Azetidinone derivative	Carrageenan-induced paw edema	>24.6	
Compound 21	Thiazolidinone derivative	Carrageenan-induced paw edema	32.5	
Compound 97	2,3-disubstituted quinazoline	-	Higher than diclofenac sodium	<a href="#">[19]</a>

## Experimental Protocols

To ensure the reproducibility and validation of the presented data, this section provides standardized protocols for key in vitro assays commonly employed in the evaluation of 2-amino-quinazoline derivatives.

### Protocol: In Vitro Kinase Inhibition Assay (e.g., EGFR)

This protocol describes a typical luminescence-based assay to determine the half-maximal inhibitory concentration (IC<sub>50</sub>) of a test compound against a specific kinase.

#### Materials:

- Recombinant human EGFR kinase
- Kinase substrate (e.g., a synthetic peptide)
- ATP
- Assay buffer (e.g., Tris-HCl, MgCl<sub>2</sub>, DTT)
- Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
- Test compounds dissolved in DMSO
- 384-well white plates
- Multimode plate reader with luminescence detection

#### Procedure:

- Prepare a serial dilution of the test compounds in DMSO.
- Add 5 µL of the diluted compounds to the wells of a 384-well plate. Include wells with DMSO only as a negative control.
- Add 10 µL of a solution containing the EGFR kinase and the substrate in assay buffer to each well.



- Initiate the kinase reaction by adding 10  $\mu$ L of ATP solution to each well. The final ATP concentration should be close to the  $K_m$  value for the kinase.
- Incubate the plate at room temperature for 1 hour.
- Stop the reaction and detect the remaining ATP by adding 25  $\mu$ L of the Kinase-Glo® reagent to each well.
- Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
- Measure the luminescence using a plate reader.
- Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the  $IC_{50}$  value by fitting the data to a four-parameter logistic curve.

## Protocol: In Vitro Tubulin Polymerization Assay

This protocol outlines a fluorescence-based method to assess the effect of test compounds on tubulin polymerization.

Materials:

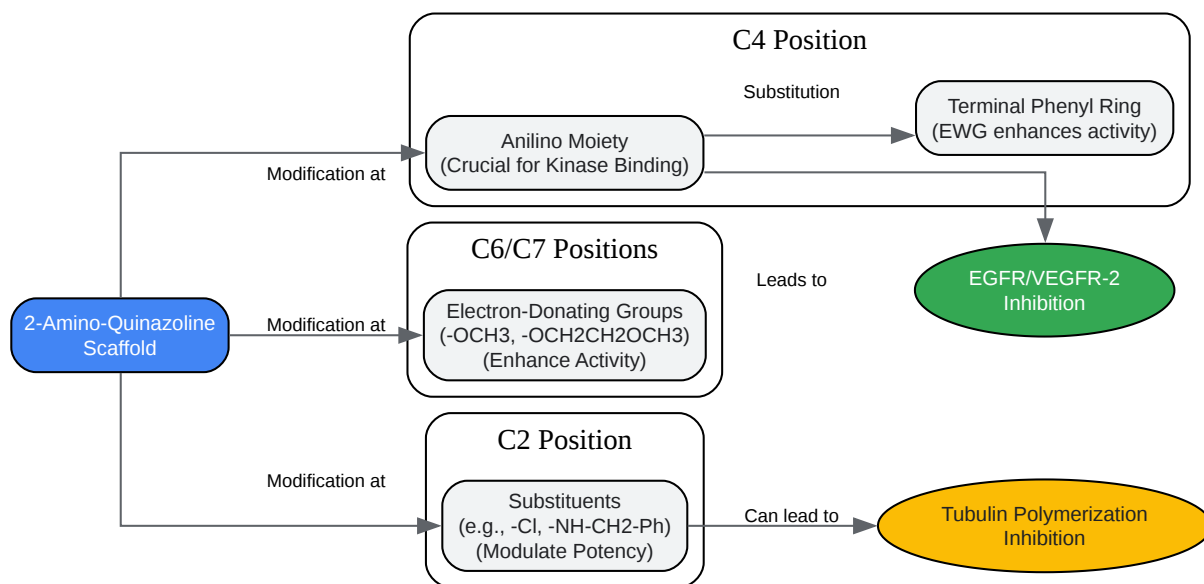
- Tubulin (>99% pure)
- Tubulin polymerization buffer (e.g., MES buffer with  $MgCl_2$  and EGTA)
- GTP solution
- Fluorescent reporter (e.g., DAPI)
- Test compounds dissolved in DMSO
- Paclitaxel (as a positive control for polymerization promotion)
- Colchicine (as a positive control for polymerization inhibition)
- 96-well black plates
- Fluorescence plate reader with temperature control

#### Procedure:

- Prepare serial dilutions of the test compounds in DMSO.
- In a 96-well black plate, add the test compounds, tubulin polymerization buffer, and the fluorescent reporter.
- Pre-incubate the plate at 37°C for 1 minute.
- Initiate polymerization by adding GTP to each well.
- Immediately begin monitoring the fluorescence intensity every minute for 60 minutes at 37°C (excitation ~360 nm, emission ~450 nm).
- The increase in fluorescence corresponds to the incorporation of the reporter into the polymerizing microtubules.
- Calculate the IC<sub>50</sub> value by determining the compound concentration that inhibits tubulin polymerization by 50% compared to the DMSO control.

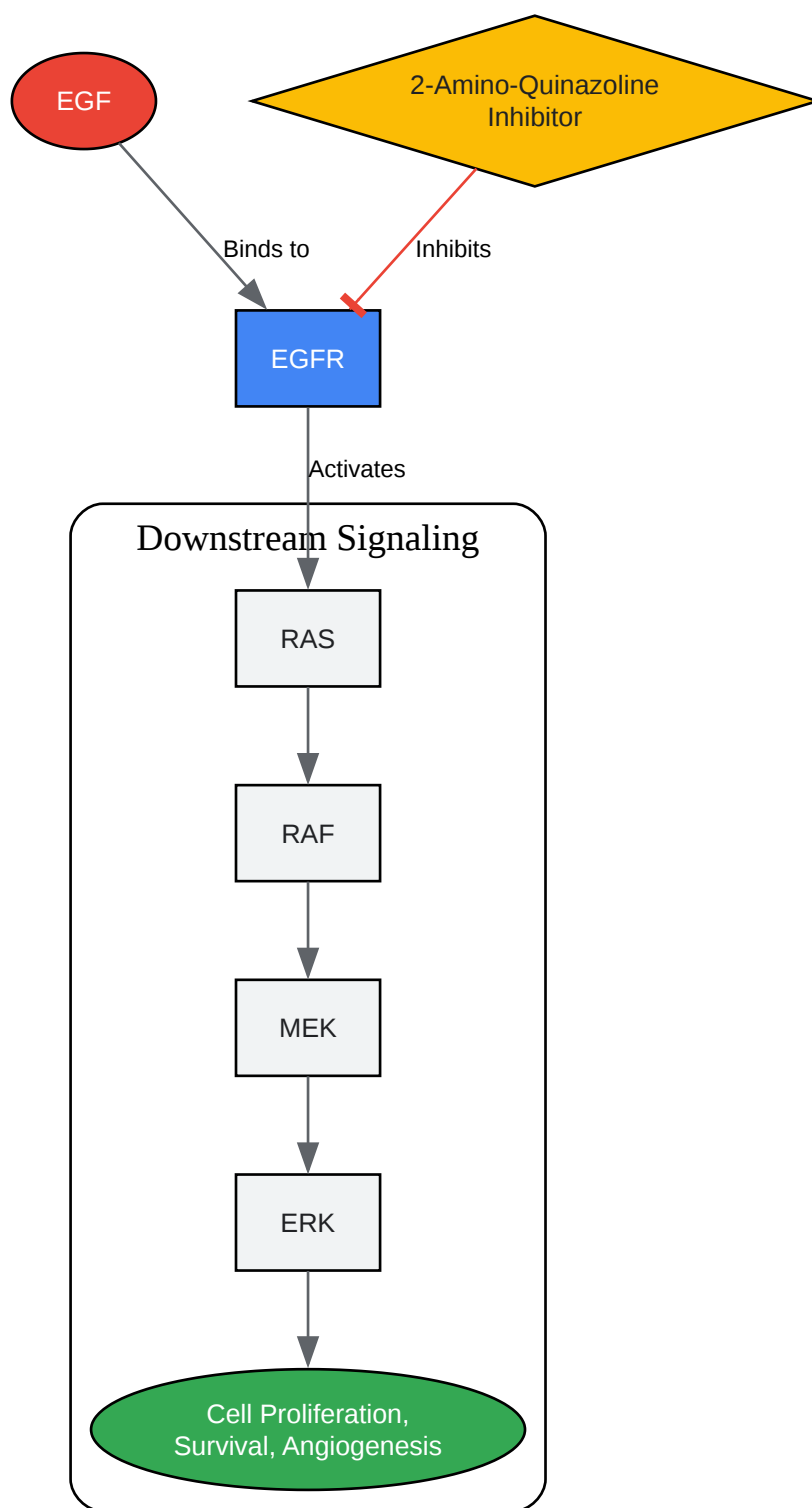
## Visualizing Structure-Activity Relationships and Pathways

To further elucidate the complex relationships between chemical structure and biological activity, the following diagrams provide a visual representation of key SAR principles and a relevant signaling pathway.



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Caption: Key SAR hotspots on the 2-amino-quinazoline scaffold for anticancer activity.



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Caption: Inhibition of the EGFR signaling pathway by 2-amino-quinazoline derivatives.

## Conclusion and Future Directions

The 2-amino-quinazoline scaffold continues to be a highly fruitful area of research in medicinal chemistry. The SAR studies summarized in this guide demonstrate that subtle modifications to this core structure can lead to profound changes in biological activity, enabling the development of compounds with diverse therapeutic applications. Future research will likely focus on the development of more selective inhibitors to minimize off-target effects, the exploration of novel mechanisms of action, and the use of computational methods to guide the rational design of new 2-amino-quinazoline derivatives with enhanced potency and drug-like properties. The data and protocols presented herein provide a solid foundation for these future endeavors.

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